molecular formula C20H20ClN3O4S B2632968 3-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034526-57-1

3-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2632968
CAS No.: 2034526-57-1
M. Wt: 433.91
InChI Key: VFANNHAJGWEDQT-UHFFFAOYSA-N
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Description

3-(1-((3’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that features a biphenyl group, a sulfonyl group, a piperidine ring, and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((3’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the biphenyl and piperidine intermediates. The biphenyl intermediate can be synthesized through electrophilic aromatic substitution reactions, where a chlorine atom is introduced to the biphenyl structure . The piperidine ring can be formed through hydrogenation of pyridine over a molybdenum disulfide catalyst . The final step involves the coupling of these intermediates with imidazolidine-2,4-dione under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1-((3’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include bromine, sulfuric acid, and nitric acid for electrophilic aromatic substitution . Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are also used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

3-(1-((3’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-((3’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-[1-[4-(3-chlorophenyl)phenyl]sulfonylpiperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S/c21-16-3-1-2-15(12-16)14-4-6-18(7-5-14)29(27,28)23-10-8-17(9-11-23)24-19(25)13-22-20(24)26/h1-7,12,17H,8-11,13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFANNHAJGWEDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)S(=O)(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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